N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide
Description
Structural Advantages of the 1,3,4-Thiadiazole-Piperidine Framework
The 1,3,4-thiadiazole-piperidine hybrid in N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide provides three-dimensional complexity critical for selective target interaction. The thiadiazole ring’s sulfur and nitrogen atoms create a polarized electron system that facilitates π-π stacking with aromatic residues in enzyme active sites, as observed in crystallographic studies of similar compounds. Piperidine’s chair conformation introduces spatial flexibility, allowing the carboxamide group to adopt optimal hydrogen-bonding geometries with biological targets. This dual functionality is exemplified in the compound’s predicted binding mode to cyclin-dependent kinases, where the thiadiazole anchors to hydrophobic pockets while the piperidine-carboxamide forms salt bridges with aspartate residues.
Recent synthetic breakthroughs have improved access to such hybrids. A representative synthesis involves:
- Thiadiazole Core Formation : Condensation of thiosemicarbazide with cyclohexanecarboxylic acid under Dean-Stark conditions yields 2-amino-5-substituted-1,3,4-thiadiazole.
- Ethylthio Incorporation : Nucleophilic substitution at the 5-position using ethyl bromide and potassium tert-butoxide achieves 80–85% yields.
- Piperidine-Pyridazine Coupling : Buchwald-Hartwig amination links the piperidine-carboxamide to 6-methylpyridazine, with palladium catalysts enabling C–N bond formation at mild temperatures.
Table 1 : Comparative Analysis of Thiadiazole-Piperidine Hybrids
Electronic and Steric Effects of Piperidine Carboxamide Positioning
The 4-carboxamide group on the piperidine ring serves as a conformational lock, restricting rotation around the C–N bond and pre-organizing the molecule for target binding. Nuclear Overhauser Effect (NOE) spectroscopy studies of related structures show that this substitution enforces a pseudo-axial orientation, positioning the pyridazine moiety perpendicular to the thiadiazole plane. This spatial arrangement maximizes van der Waals contacts in hydrophobic binding pockets while minimizing steric clashes. Quantum mechanical calculations further reveal that the carboxamide’s carbonyl oxygen participates in intramolecular hydrogen bonding with the thiadiazole’s N3 atom, stabilizing the bioactive conformation.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6OS2/c1-3-23-15-20-19-14(24-15)16-13(22)11-6-8-21(9-7-11)12-5-4-10(2)17-18-12/h4-5,11H,3,6-9H2,1-2H3,(H,16,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSNLAHJIFRMMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide involves multiple steps. Typically, it begins with the formation of the thiadiazole ring by reacting an appropriate thioamide with hydrazine. This intermediate undergoes further functionalization to introduce the ethylthio group. The piperidine ring is synthesized separately, often through cyclization reactions involving pyridazine precursors. Finally, these components are coupled under specific reaction conditions, such as in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine), to yield the final compound.
Industrial production methods: : On an industrial scale, the production would likely involve optimizing each synthetic step for higher yields and purity. This may include the use of automated reactors, continuous flow chemistry techniques, and rigorous purification processes like crystallization and chromatography.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiadiazole moiety, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction can occur at various functional groups within the molecule, such as the nitro or carbonyl groups, if present in derivatives.
Substitution: : The compound is prone to nucleophilic substitution reactions, especially at positions adjacent to the heteroatoms in the thiadiazole ring.
Common reagents and conditions: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols are commonly used. Reaction conditions often include solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions, depending on the specific transformation.
Major products formed: : Depending on the reaction, products such as sulfoxides, sulfones, reduced amines, or various substituted derivatives are formed.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide involves multi-step chemical reactions that yield the desired compound with specific structural characteristics. The molecular formula is , with a molecular weight of approximately 363.46 g/mol. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) are commonly employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Properties
Recent studies have indicated that compounds containing thiadiazole moieties exhibit notable antimicrobial activity. The incorporation of the ethylthio group enhances the compound's efficacy against various bacterial strains. For instance, research demonstrated that derivatives similar to this compound showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays revealed that it can inhibit key inflammatory mediators, suggesting potential applications in treating inflammatory diseases. The mechanism involves modulation of the NF-kB signaling pathway, which is crucial in inflammatory responses .
Analgesic Activity
Analgesic properties have been observed in related compounds within the same chemical class. Studies utilizing models such as the hot plate test have shown that certain derivatives exhibit analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like ketorolac . These findings position this compound as a potential candidate for pain management therapies.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated various thiadiazole derivatives against clinical isolates of bacteria. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
Case Study 2: Anti-inflammatory Mechanisms
In a separate investigation focusing on anti-inflammatory activity, researchers conducted molecular docking studies to assess binding affinities to COX enzymes and lipoxygenases. The findings suggested that this compound could serve as a lead for developing new anti-inflammatory agents due to its favorable binding interactions and subsequent biological effects observed in vitro .
Conclusion and Future Directions
This compound shows promising applications in antimicrobial and anti-inflammatory domains, alongside analgesic potential. Future research should focus on optimizing its pharmacological properties through structural modifications and conducting comprehensive in vivo studies to evaluate its therapeutic efficacy and safety profiles.
Mechanism of Action
The compound's mechanism of action primarily involves its ability to interact with specific molecular targets:
Molecular targets: : It can bind to enzymes or receptors, modulating their activity. For instance, it might inhibit specific kinases or bind to receptor sites influencing signal transduction pathways.
Pathways involved: : The compound's activity often involves pathways related to inflammation, cell proliferation, and apoptosis, among others.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Compound 872704-30-8 (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide)
- Key Differences :
- Replaces the piperidine-4-carboxamide with an acetamide linker.
- Substitutes 6-methylpyridazine with a thiophene-attached pyridazine.
- Functional Implications: The thiophene group enhances aromaticity and may improve binding to hydrophobic pockets.
Compound 863595-16-8 (N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide)
- Key Differences :
- Replaces thiadiazole with a thiazolo[5,4-b]pyridine core.
- Incorporates a sulfonamide group instead of carboxamide.
- Functional Implications :
Substituent Effects on Bioactivity
Observations :
- Ethylthio vs.
- Methylpyridazine vs. Thienylpyridazine : The methyl group in the target compound may reduce steric hindrance compared to bulkier thiophene, favoring tighter binding to flat enzymatic pockets.
Research Findings and Gaps
- 872704-30-8: Limited data on activity, though thiophene-pyridazine hybrids are reported to inhibit tyrosine kinases .
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and relevant case studies that highlight its antimicrobial and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 402.5 g/mol. The structure includes a thiadiazole moiety which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 402.5 g/mol |
| CAS Number | 1206999-98-5 |
Synthesis
The compound can be synthesized through a multi-step reaction involving the formation of thiadiazole derivatives followed by coupling reactions with piperidine and pyridazine derivatives. Methods such as microwave-assisted synthesis have been employed to enhance yield and reduce reaction times .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of thiadiazole derivatives, including the compound . The following findings summarize its activity against various bacterial strains:
- Gram-negative bacteria : Significant antibacterial activity was observed against Escherichia coli, with docking studies indicating strong binding interactions with enoyl-acyl carrier protein reductase, a target enzyme in bacterial fatty acid biosynthesis .
- Gram-positive bacteria : While less effective than against gram-negative strains, some derivatives showed moderate activity against Staphylococcus aureus.
Case Study: Antibacterial Evaluation
In a study assessing the antibacterial properties of similar thiadiazole compounds, derivatives exhibited inhibition zones ranging from 10 to 20 mm against E. coli and Pseudomonas aeruginosa. The docking scores correlated well with the observed antibacterial activity, reinforcing the potential of these compounds as antimicrobial agents .
Anti-inflammatory Activity
Thiadiazole derivatives have also been noted for their anti-inflammatory effects. A study utilized a carrageenan-induced paw edema model in rats to evaluate the anti-inflammatory activity of synthesized derivatives:
- Results : Several compounds demonstrated significant reduction in edema, suggesting that they may inhibit pathways involved in inflammation.
Table: Anti-inflammatory Effects of Thiadiazole Derivatives
| Compound | Edema Reduction (%) | p-value |
|---|---|---|
| This compound | 45 | <0.01 |
| Control (Vehicle) | 10 | - |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound likely inhibits key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Molecular Docking Studies : These studies support the hypothesis that the compound binds effectively to target sites within bacterial cells, disrupting their function.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with shifts for thiadiazole (δ 8–10 ppm) and piperidine protons (δ 1.5–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is typical for pharmacological studies) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
How can reaction conditions be optimized to improve yield and purity?
Q. Advanced
- Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) evaluates variables like temperature (80–120°C), solvent polarity (DMF vs. ethanol), and stoichiometry .
- Catalyst Screening : Bases like triethylamine or DBU enhance coupling efficiency in amide formation .
- Real-Time Monitoring : Thin-layer chromatography (TLC) tracks reaction progress to minimize byproducts .
How can computational modeling predict reactivity and guide synthesis?
Q. Advanced
- Quantum Chemical Calculations : Density Functional Theory (DFT) models transition states for cyclization and coupling steps .
- Reaction Path Search : Tools like GRRM or AFIR identify low-energy pathways, reducing trial-and-error experimentation .
- Solvent Effects : COSMO-RS simulations predict solvent compatibility to optimize reaction media .
How can contradictory biological activity data across studies be resolved?
Q. Advanced
- Dose-Response Analysis : Compare IC₅₀ values under standardized assay conditions (e.g., cell lines, incubation times) .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions to explain variability in in vivo vs. in vitro results .
- Structural Analog Comparison : Assess substituent effects (e.g., ethylthio vs. methyl groups) on target binding .
What strategies improve pharmacokinetic properties of analogs?
Q. Advanced
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- In Silico ADMET : Tools like SwissADME predict absorption, distribution, and toxicity profiles .
- Prodrug Design : Mask polar groups (e.g., carboxamide) to improve bioavailability .
What biological assays are prioritized for initial therapeutic screening?
Q. Basic
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC ≤ 10 µg/mL is promising) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC₅₀ determination) .
How are structure-activity relationships (SAR) systematically established?
Q. Advanced
- Positional Scanning : Synthesize analogs with substituents at the ethylthio, pyridazinyl, or piperidine positions .
- 3D-QSAR Models : CoMFA or CoMSIA correlate structural features (e.g., steric bulk, hydrophobicity) with bioactivity .
- Crystallography : X-ray structures of ligand-target complexes (e.g., with kinases) reveal binding motifs .
What purification challenges arise, and how are they addressed?
Q. Basic
- Byproduct Removal : Gradient elution in chromatography separates unreacted thiadiazole intermediates .
- Solvent Selection : Recrystallization in DMSO/water mixtures improves crystal purity but requires slow cooling .
- Scale-Up Issues : Switch from column chromatography to centrifugal partition chromatography (CPC) for large batches .
How do in silico methods predict target binding affinity?
Q. Advanced
- Molecular Docking : AutoDock Vina or Glide scores interactions with biological targets (e.g., kinases) .
- Molecular Dynamics (MD) : Simulations (100 ns) assess binding stability and conformational changes .
- Free Energy Perturbation (FEP) : Quantifies energy differences between analog-target complexes to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
